2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one;2,4,6-trinitrophenol
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Overview
Description
The compound “2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one;2,4,6-trinitrophenol” is a combination of two distinct chemical entities. The first part, 2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one, is a bicyclic nitrogen-containing compound.
Preparation Methods
2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:
Synthetic Routes: The synthesis of 2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one typically involves cyclization reactions starting from appropriate precursors such as amino acids or other nitrogen-containing compounds. Specific reaction conditions, such as temperature and catalysts, are optimized to achieve high yields.
Industrial Production: Industrial production methods may involve large-scale cyclization processes with continuous monitoring and control of reaction parameters to ensure consistency and purity.
2,4,6-trinitrophenol:
Chemical Reactions Analysis
2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced derivatives and substituted analogs.
2,4,6-trinitrophenol:
Types of Reactions: 2,4,6-trinitrophenol primarily undergoes electrophilic substitution reactions due to the presence of nitro groups. It can also participate in reduction reactions.
Common Reagents and Conditions: Common reagents include reducing agents like sodium dithionite and bases for deprotonation reactions
Major Products: Reduction of 2,4,6-trinitrophenol can yield aminophenols, while substitution reactions can produce various nitro-substituted phenols.
Scientific Research Applications
2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
2,4,6-trinitrophenol:
Chemistry: Utilized as a reagent in analytical chemistry for the detection of metals and other compounds.
Biology: Studied for its effects on biological systems, including its role as a metabolic uncoupler.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Employed in the manufacture of explosives, dyes, and as a stabilizer for certain materials.
Mechanism of Action
2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:
Mechanism: The exact mechanism of action depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects.
2,4,6-trinitrophenol:
Comparison with Similar Compounds
2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one:
Similar Compounds: Other indolizine derivatives, such as indolizine-2-carboxylic acid and indolizine-3-carboxylic acid.
Uniqueness: The hexahydro structure provides unique chemical properties and reactivity compared to other indolizine derivatives.
2,4,6-trinitrophenol:
Properties
CAS No. |
62240-41-9 |
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Molecular Formula |
C14H16N4O8 |
Molecular Weight |
368.30 g/mol |
IUPAC Name |
2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H13NO.C6H3N3O7/c10-8-3-5-9-4-1-2-7(9)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-6H2;1-2,10H |
InChI Key |
JRPHBQKIBUXRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CCN2C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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